molecular formula C8H14O B12656497 4-Vinylcyclohexan-1-ol CAS No. 76123-09-6

4-Vinylcyclohexan-1-ol

Cat. No.: B12656497
CAS No.: 76123-09-6
M. Wt: 126.20 g/mol
InChI Key: MYKPQTQXWQAXPP-UHFFFAOYSA-N
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Description

4-Vinylcyclohexan-1-ol is an organic compound characterized by a vinyl group attached to a cyclohexane ring with a hydroxyl group at the first position. This compound is a colorless liquid and is known for its applications in various chemical processes and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Vinylcyclohexan-1-ol can be synthesized through several methods. One common approach involves the hydrogenation of 4-vinylcyclohexene oxide. This reaction typically uses a catalyst such as palladium on carbon (Pd/C) under mild conditions to yield the desired alcohol.

Industrial Production Methods

In industrial settings, this compound is often produced through the catalytic hydrogenation of 4-vinylcyclohexene oxide. The process involves the use of a continuous flow reactor to ensure high efficiency and selectivity. The reaction conditions are optimized to achieve maximum yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

4-Vinylcyclohexan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.

    Reduction: The vinyl group can be reduced to form a saturated cyclohexanol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or platinum oxide (PtO2) is commonly employed.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for converting the hydroxyl group to a halide.

Major Products Formed

    Oxidation: Formation of 4-vinylcyclohexanone or 4-vinylcyclohexanal.

    Reduction: Formation of cyclohexanol derivatives.

    Substitution: Formation of 4-vinylcyclohexyl halides.

Scientific Research Applications

4-Vinylcyclohexan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Investigated for its potential use in drug development and as a building block for bioactive molecules.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Vinylcyclohexan-1-ol involves its interaction with various molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions, while the vinyl group can undergo addition reactions. These interactions can influence the compound’s reactivity and its role in chemical processes.

Comparison with Similar Compounds

Similar Compounds

    4-Vinylcyclohexene: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.

    Cyclohexanol: Lacks the vinyl group, resulting in different reactivity and applications.

    4-Vinylcyclohexanone: Contains a carbonyl group instead of a hydroxyl group, leading to different chemical properties and uses.

Uniqueness

4-Vinylcyclohexan-1-ol is unique due to the presence of both a vinyl group and a hydroxyl group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in various chemical and industrial applications.

Properties

CAS No.

76123-09-6

Molecular Formula

C8H14O

Molecular Weight

126.20 g/mol

IUPAC Name

4-ethenylcyclohexan-1-ol

InChI

InChI=1S/C8H14O/c1-2-7-3-5-8(9)6-4-7/h2,7-9H,1,3-6H2

InChI Key

MYKPQTQXWQAXPP-UHFFFAOYSA-N

Canonical SMILES

C=CC1CCC(CC1)O

Origin of Product

United States

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